molecular formula C21H20N2O6 B554359 Z-Phe-osu CAS No. 3397-32-8

Z-Phe-osu

Cat. No. B554359
CAS RN: 3397-32-8
M. Wt: 396,38 g/mole
InChI Key: MOJNKVWQJKPXCT-KRWDZBQOSA-N
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Description

Z-Phe-osu, also known as Z-L-phenylalanine N-hydroxysuccinimide ester, is a compound with the molecular formula C21H20N2O6 and a molecular weight of 396.39 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of peptides like this compound often involves the use of mixed anhydrides and activated esters. The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a Phe-Phe motif, a surprisingly simple chemical structure that has shown its full potential in self-assembly . This motif is a key building block driving the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Chemical Reactions Analysis

The Phe-Phe motif in this compound plays a crucial role in self-assembly, leading to the formation of various nanostructures. This self-assembly process is driven by various non-covalent interactions .


Physical And Chemical Properties Analysis

This compound is a solid substance with a predicted density of 1.35±0.1 g/cm3. It has a melting point of 140-140.5 °C and a predicted pKa of 10.56±0.46. It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

  • "Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2" by Kirschke and Shaw (1981) discusses the rapid reaction of Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 with cathepsin L from rat liver lysosomes, showing high affinity and selectivity for cathepsin L over cathepsin B in certain concentrations (Kirschke & Shaw, 1981).

  • "A green route for the synthesis of a bitter-taste dipeptide combining biocatalysis, heterogeneous metal catalysis and magnetic nanoparticles" by Ungaro et al. (2015) discusses the synthesis of Z-Ala-Phe-OMe and its subsequent conversion to Ala-Phe, a potential substitute for caffeine as a food additive. This study highlights the use of enzymes, metal catalysts, and magnetic nanoparticles for efficient and clean production of target compounds (Ungaro et al., 2015).

  • "The hidden thermodynamics of a zinc finger" by Lachenmann et al. (2002) explores the role of a conserved phenylalanine residue in the zinc finger structure, contributing to DNA-binding specificity and demonstrating entropy-enthalpy compensation in its function (Lachenmann et al., 2002).

Safety and Hazards

Z-Phe-osu is intended for R&D use only and is not recommended for medicinal, household, or other uses . During handling, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The Phe-Phe motif in Z-Phe-osu has shown potential in the field of nanomedicine, particularly in the development of new materials and the establishment of structure-function relationships . Therefore, future research could focus on exploring these potentials further.

Mechanism of Action

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNKVWQJKPXCT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3397-32-8
Record name N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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